molecular formula C15H17Cl2N5 B12920279 N-(3,5-Dichlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine CAS No. 61472-06-8

N-(3,5-Dichlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine

Cat. No.: B12920279
CAS No.: 61472-06-8
M. Wt: 338.2 g/mol
InChI Key: SXCFOUDTMJXCGC-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine is a chemical compound that belongs to the class of pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dichlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the 3,5-Dichlorophenyl Group: This step involves the substitution of a hydrogen atom on the pyridazine ring with a 3,5-dichlorophenyl group. This can be achieved through a nucleophilic aromatic substitution reaction.

    Attachment of the 4-Methylpiperazin-1-yl Group: The final step involves the introduction of the 4-methylpiperazin-1-yl group to the pyridazine ring. This can be done through a nucleophilic substitution reaction using 4-methylpiperazine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dichlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Scientific Research Applications

N-(3,5-Dichlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: It is used in research to understand its interactions with various biological targets, including receptors and enzymes.

    Materials Science: The compound’s unique chemical structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,5-Dichlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine involves its interaction with molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-Dichlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine: This compound is unique due to the presence of both the 3,5-dichlorophenyl and 4-methylpiperazin-1-yl groups.

    N-(3,5-Dichlorophenyl)pyridazin-3-amine: Lacks the 4-methylpiperazin-1-yl group, which may affect its biological activity.

    6-(4-Methylpiperazin-1-yl)pyridazin-3-amine: Lacks the 3,5-dichlorophenyl group, which may influence its chemical properties.

Uniqueness

The combination of the 3,5-dichlorophenyl and 4-methylpiperazin-1-yl groups in this compound imparts unique chemical and biological properties to the compound, making it a valuable subject of study in various scientific fields.

Properties

CAS No.

61472-06-8

Molecular Formula

C15H17Cl2N5

Molecular Weight

338.2 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine

InChI

InChI=1S/C15H17Cl2N5/c1-21-4-6-22(7-5-21)15-3-2-14(19-20-15)18-13-9-11(16)8-12(17)10-13/h2-3,8-10H,4-7H2,1H3,(H,18,19)

InChI Key

SXCFOUDTMJXCGC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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